molecular formula C20H12F2O2 B172365 1,4-Bis(4-fluorobenzoyl)benzene CAS No. 68418-51-9

1,4-Bis(4-fluorobenzoyl)benzene

Cat. No.: B172365
CAS No.: 68418-51-9
M. Wt: 322.3 g/mol
InChI Key: LLJNTLUXOZPFQB-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorobenzoyl)benzene is an aromatic compound that belongs to the class of organic compounds known as benzophenones. It is characterized by the presence of two 4-fluorobenzoyl groups attached to a central benzene ring. This compound is known for its nucleophilic properties and is used as a monomer in the synthesis of high-performance polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-fluorobenzoyl)benzene is typically synthesized through a Friedel-Crafts acylation reaction. The process involves the reaction of terephthaloyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride or aluminum bromide. The reaction is carried out at temperatures ranging from 25°C to 68°C .

Industrial Production Methods

In industrial settings, the preparation of this compound follows a similar route. The reaction is optimized for high yield and purity by carefully controlling the reaction temperature and the rate of addition of the catalyst. The use of aluminum chloride as a catalyst is preferred due to its cost-effectiveness and well-studied toxicological properties .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorobenzoyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Bis(4-fluorobenzoyl)benzene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(4-fluorobenzoyl)benzene is unique due to its specific substitution pattern, which imparts distinct nucleophilic properties and makes it particularly suitable for the synthesis of high-performance polymers. Its ability to form stable adducts with electrophiles also sets it apart from other similar compounds .

Properties

IUPAC Name

[4-(4-fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2O2/c21-17-9-5-15(6-10-17)19(23)13-1-2-14(4-3-13)20(24)16-7-11-18(22)12-8-16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJNTLUXOZPFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600717
Record name [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68418-51-9
Record name 1,1′-(1,4-Phenylene)bis[1-(4-fluorophenyl)methanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68418-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4'-Bis(4-fluorobenzoyl)benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068418519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-Fluorobenzoyl)phenyl]-(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.3 g of terephthaloyl dichloride, 19.2 g of fluorobenzene and 50 g of hydrogen fluoride were initially introduced into a 250 ml stainless steel autoclave and boron trifluoride was introduced under pressure at 10 bar. The autoclave was shaken for 16.5 h at room temperature. Working-up was carried out by initially evaporating the volatile components at room temperature and then at 60° to 100° C. and recrystallizing the residue from chlorobenzene in the presence of sodium carbonate. 19.76 g of 1,4-bis-(4-fluorobenzoyl)-benzene were obtained in the form of colorless crystals of m.p. 221° C. Examination by means of high pressure liquid chromatography (HPLC) gave a degree of purity of 99.5%.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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